molecular formula C12H17F2N B1589806 N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine CAS No. 500131-50-0

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine

Cat. No. B1589806
M. Wt: 213.27 g/mol
InChI Key: SGDDSVYULWVCQK-UHFFFAOYSA-N
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Description

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is a chemical compound . It is also known as DFMBA .


Molecular Structure Analysis

The molecular formula of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is C12H17F2N . Its molecular weight is 213.26700 .


Chemical Reactions Analysis

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is used in the selective monofluorination of diols under high reaction temperature or microwave irradiation conditions . It is also mentioned that Fluolead allows the fluorination of diols to be performed with excellent selectivity .


Physical And Chemical Properties Analysis

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine has a boiling point of 234.3ºC at 760 mmHg . Its density is 1.03g/cm³ .

Scientific Research Applications

Selective Mono-Acylation of Diols

DFBA is utilized in the selective mono-benzoylation of 1,2- and 1,3-diols, producing mono-esters in good yields under mild conditions. This process is significant for the protection of hydroxy groups in sugars, demonstrating DFBA's utility in synthesizing protected sugar derivatives. The ability to perform selective mono-nicotinylation, formylation, and pivaloylation of diols using DFBA further illustrates its versatility in organic synthesis (Wakita & Hara, 2010).

Synthesis of Fluorinated Carbohydrates

DFBA is instrumental in the deoxyfluorination of hydroxy groups in carbohydrates, enabling the conversion of a primary hydroxy group to the corresponding fluoride with high efficiency. This application is crucial for synthesizing fluorinated carbohydrates, which are valuable in medicinal chemistry and drug development. The reaction's chemoselectivity and the ability to proceed under mild conditions highlight DFBA's utility in delicate synthetic pathways (Kobayashi, Yoneda, Fukuhara, & Hara, 2004).

Electrochemical Oxidation in Ionic Liquid Media

Research on the electrochemical oxidation of primary amines in ionic liquid media has explored the formation of organic layers attached to electrode surfaces, indicating DFBA's potential in materials science and electrochemistry. This application is particularly relevant for developing new materials and coatings with specific chemical and physical properties (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).

Formation of Imines

DFBA contributes to the synthesis of imines by facilitating the condensation of amides or amines with carbonyl compounds. This method is noted for its mildness and generality, offering a straightforward approach to synthesizing various imines, which are crucial intermediates in organic synthesis (Reeves, Visco, Marsini, Grinberg, Busacca, Mattson, & Senanayake, 2015).

properties

IUPAC Name

N-[difluoro-(3-methylphenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N/c1-4-15(5-2)12(13,14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDDSVYULWVCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC(=C1)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473780
Record name N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine

CAS RN

500131-50-0
Record name N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Soulieman - 2021 - theses.hal.science
The thesis is divided into two parts : Fluorine Chemistry and Medicinal Chemistry. The first part devoted to the synthesis of nitrogen heterocycles bearing a fluorinated side chain …
Number of citations: 7 theses.hal.science

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